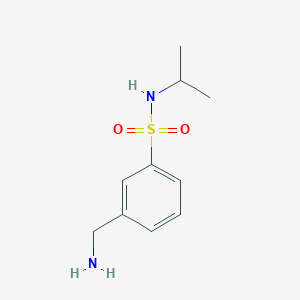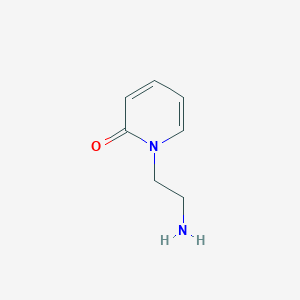
2-(1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
2-(1H-pyrazol-1-yl)propanoic acid is a chemical compound that features a pyrazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, attached to a propanoic acid moiety. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to 2-(1H-pyrazol-1-yl)propanoic acid can be achieved through various methods. For instance, the addition of (pyrazol-1-yl)acetyl groups to amino acids, as seen in the condensation with a Phe-Gly dipeptide, results in derivatives with metal ion binding sites . Furthermore, multicomponent domino reactions in aqueous media catalyzed by L-proline have been used to assemble densely functionalized pyrazoles, indicating that similar strategies could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been characterized in several studies. For example, the crystal structures of copper(II) complexes with (pyrazol-1-yl)acetic acid derivatives have been described, revealing geometries such as tetragonally-elongated octahedral and square-planar arrangements . These findings suggest that 2-(1H-pyrazol-1-yl)propanoic acid could also form stable complexes with metal ions, which may be useful in various chemical applications.
Chemical Reactions Analysis
Compounds containing the pyrazole moiety, such as 2-(1H-pyrazol-1-yl)propanoic acid, are known to participate in a variety of chemical reactions. For instance, they can act as ligands in copper-catalyzed C-N coupling reactions, as demonstrated by the efficient N-arylation of 1H-pyrazole with aryl halides . This reactivity is significant for the development of new synthetic pathways and the creation of complex organic molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(1H-pyrazol-1-yl)propanoic acid are not detailed in the provided papers, the properties of similar compounds can offer insights. Pyrazole derivatives are generally known for their coordination ability with metal ions, which can significantly alter their physical properties, such as solubility and melting points. The chemical reactivity, including the ability to undergo N-arylation and participate in domino reactions, is also a notable property of these compounds .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Synthesis and Structural Determination : A study by Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis of derivatives related to 2-(1H-pyrazol-1-yl)propanoic acid. They highlighted the challenges in identifying regioisomers and utilized single-crystal X-ray analysis for unambiguous structure determination. This research emphasizes the compound's role in structural analysis and molecular characterization (Kumarasinghe et al., 2009).
Pharmaceutical Research
- Antimicrobial Activity : Sid et al. (2013) synthesized derivatives of 2-(1H-pyrazol-1-yl)propanoic acid and evaluated them for antimicrobial activity. Their findings indicate significant to moderate antimicrobial effects, showcasing the compound's potential in developing new antimicrobial agents (Sid et al., 2013).
Material Science and Chemistry
- Catalysis and Polymerization : Research by Matiwane, Obuah, and Darkwa (2020) explored pyrazolyl compounds, including 2-(1H-pyrazol-1-yl)ethyl-amine, in the context of catalysts for copolymerization reactions. Their work demonstrates the application of these compounds in material science, particularly in polymer production (Matiwane et al., 2020).
Renewable Resources Conversion
- From Levulinic Acid to Pyrazole Derivatives : Flores et al. (2014) reported the conversion of levulinic acid into various derivatives, including 3-(1H-pyrazol-3-yl)propanoates. This study is significant in the context of utilizing renewable resources to generate value-added chemicals, indicating the compound's role in green chemistry and sustainable practices (Flores et al., 2014).
Safety and Hazards
2-(1H-pyrazol-1-yl)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Pyrazole compounds, including 2-(1H-pyrazol-1-yl)propanoic acid, continue to be an area of interest in organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that 2-(1H-pyrazol-1-yl)propanoic acid may have similar effects.
Propiedades
IUPAC Name |
2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-4-2-3-7-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKSWDIQROCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588595 | |
| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956722-93-3 | |
| Record name | 2-(1H-Pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)




![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)


